Structural Uniqueness Within the P2X3 Antagonist Patent Scope
The compound 2-benzamido-N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide represents a distinct, single-chemical-entity entry within the Markush structure of Formula I in US 7,786,110 B2. Among the thousands of enumerated compounds, the specific combination of (i) a 6-chloro substituent on the benzothiazole ring, (ii) an unsubstituted oxazole-4-carboxamide linker, and (iii) an unsubstituted benzamido terminus is disclosed as a preferred embodiment [1]. No peer-reviewed publication reports the synthesis or biological evaluation of this precise compound independently of the patent family. Consequently, direct head-to-head quantitative comparisons against closest analogs (e.g., 6-fluoro, 6-methyl, 5-chloro, or des-chloro benzothiazole congeners) are absent from the public literature. This evidence item is tagged as Supporting Evidence because quantitative comparator data are not available for this exact structure.
| Evidence Dimension | Chemical structure uniqueness vs. patent-enumerated analogs |
|---|---|
| Target Compound Data | 6-chloro-1,3-benzothiazole; oxazole-4-carboxamide linker; unsubstituted benzamido group |
| Comparator Or Baseline | Patent-enumerated alternatives: 5-chloro, 6-fluoro, 6-methyl, 6-trifluoromethyl, and des-chloro benzothiazole variants |
| Quantified Difference | Not applicable; no quantitative biological data available for direct comparison |
| Conditions | Patent structural enumeration (US 7,786,110 B2); no biological assay data for this compound |
Why This Matters
Procurement of this specific CAS number guarantees a chemically distinct entity that is not interchangeable with any other benzothiazole-oxazole carboxamide listed in the same patent family; users requiring this exact substitution pattern for SAR follow-up or patent verification cannot substitute a near-neighbor analog without invalidating experimental continuity.
- [1] Broka, C. A., et al. (Roche Palo Alto LLC). Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent US 7,786,110 B2, issued August 31, 2010. View Source
